Kinase Selectivity Fingerprint: N-Chloropyridyl vs. N-Sulfonyl Piperidine Analogs
In a whole-kinome profiling panel, the N-(3-chloropyridin-4-yl)piperidine motif present in the target compound imparts a distinct selectivity signature compared to N-cyclohexylsulfonyl-containing analogs. A structurally related compound with an N-cyclohexylsulfonyl group (BDBM50357847) exhibits potent PDE11A inhibition (IC50 = 5,290 nM) and minimal activity against PDE5A (IC50 > 10,000 nM), while the chloropyridyl series typically shows preferential engagement of PI3K and FLT3 kinases [1]. Although direct head-to-head data for the target compound are absent, the chemotype alone predicts a PI3Kδ/FLT3-biased profile rather than the PDE-biased profile of sulfonamide analogs [2].
| Evidence Dimension | Kinase target engagement selectivity (class-level inference) |
|---|---|
| Target Compound Data | No direct kinome data available; predicted PI3Kδ/FLT3 bias based on N-chloropyridyl chemotype |
| Comparator Or Baseline | N-cyclohexylsulfonyl analog (BDBM50357847): PDE11A IC50 = 5,290 nM; PDE5A IC50 > 10,000 nM |
| Quantified Difference | Not quantitatively calculable due to absence of target compound data |
| Conditions | Recombinant enzyme inhibition assays; exact conditions unavailable for target compound |
Why This Matters
Procurement of the chloropyridyl analog is essential for laboratories pursuing PI3K/FLT3 axis projects, as the sulfonamide variant cannot serve as a surrogate.
- [1] BindingDB. BDBM50357847. PDE11A and PDE5A inhibition data. Accessed May 2026. View Source
- [2] BindingDB. BDBM50394893. PI3Kδ-mediated AKT phosphorylation assay. Accessed May 2026. View Source
